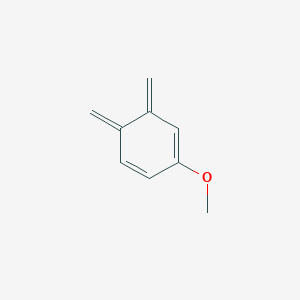
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene is an organic compound with the molecular formula C9H10O It is a derivative of cyclohexa-1,3-diene, featuring methoxy and dimethylidene substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of cyclohexa-1,3-diene with methoxy and dimethylidene groups. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxy-substituted cyclohexanones, while reduction can produce methoxy-substituted cyclohexanes.
科学研究应用
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and methoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
Cyclohexa-1,3-diene: The parent compound without the methoxy and dimethylidene substituents.
2-Methoxycyclohexa-1,3-diene: A similar compound with only the methoxy group.
5,6-Dimethylidenecyclohexa-1,3-diene: A compound with only the dimethylidene groups.
Uniqueness
2-Methoxy-5,6-dimethylidenecyclohexa-1,3-diene is unique due to the presence of both methoxy and dimethylidene groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
94632-32-3 |
|---|---|
分子式 |
C9H10O |
分子量 |
134.17 g/mol |
IUPAC 名称 |
2-methoxy-5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C9H10O/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-2H2,3H3 |
InChI 键 |
VZWGVNDGKLOZSQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C)C(=C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


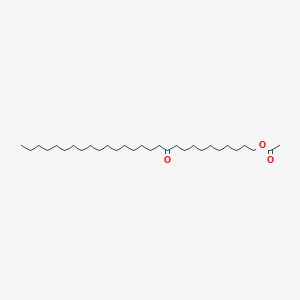
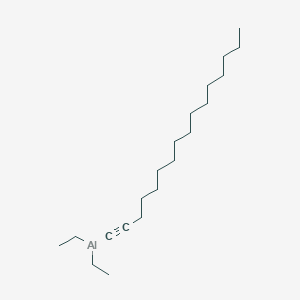

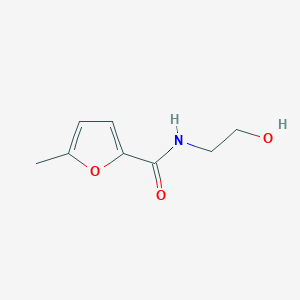
![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)

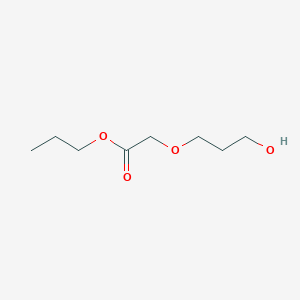
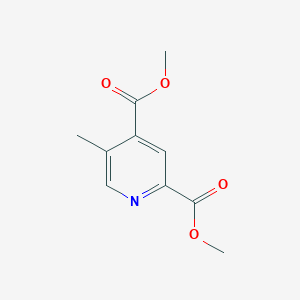
![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)


